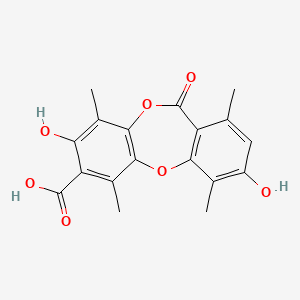

Hypoprotocetraric acid

Descripción

Propiedades

Número CAS |

4665-02-5 |

|---|---|

Fórmula molecular |

C18H16O7 |

Peso molecular |

344.3 g/mol |

Nombre IUPAC |

3,9-dihydroxy-1,4,7,10-tetramethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C18H16O7/c1-6-5-10(19)7(2)14-11(6)18(23)25-16-9(4)13(20)12(17(21)22)8(3)15(16)24-14/h5,19-20H,1-4H3,(H,21,22) |

Clave InChI |

CFPLLTGKDKZLIH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C)O |

SMILES canónico |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C)O |

Origen del producto |

United States |

Hypoprotocetraric Acid: a Detailed Examination

Hypoprotocetraric acid is a naturally occurring β-orcinol depsidone (B1213741) found in various lichen species. This secondary metabolite is of interest to lichenologists and chemists for its chemotaxonomic significance and potential biological activities. This article provides a focused overview of its occurrence, associated chemical compounds, and its role within the lichen symbiosis, strictly adhering to the specified structural outline.

Biosynthesis and Metabolic Pathways

Elucidation of Precursor-Product Relationships

The biosynthetic pathway leading to hypoprotocetraric acid is part of a larger network of related β-orcinol depsidones. Understanding the relationships between these compounds is crucial for mapping the metabolic grid and identifying key intermediates and branching points.

This compound is closely related to other well-known lichen depsidones, notably protocetraric acid and fumarprotocetraric acid. Research suggests that this compound may serve as a common precursor for the majority of β-orcinol depsidones, which are formed through subsequent, stepwise oxidation reactions. A hypothetical biosynthetic pathway illustrates that protocetraric acid can be a precursor to fumarprotocetraric acid. In scenarios where the synthesis of fumarprotocetraric acid is impeded, an alternative pathway can lead to the accumulation of this compound and its methylated derivative, 4-O-methylthis compound researchgate.net. This indicates a branching point in the metabolic pathway, where the flux of intermediates is directed towards different end products based on the cellular conditions and enzymatic activities.

The intricate network of β-orcinol depsidones suggests the existence of several key intermediates and branching pathways. Conthis compound has been identified as a potential biosynthetic intermediate, considered a "missing link" in the chemosyndrome that includes virensic acid and protocetraric acid researchgate.net. This further supports the model of a common precursor, likely this compound, giving rise to a variety of related compounds through a series of oxidative modifications. The co-occurrence of these structurally related depsidones within the same or closely related lichen species provides strong circumstantial evidence for these biosynthetic connections.

Table 1: Key Compounds in the Biosynthetic Network of this compound

| Compound Name | Class | Proposed Role in Biosynthesis |

| Acetyl-CoA | Precursor | Starter unit for the polyketide chain. |

| Malonyl-CoA | Precursor | Extender units for the elongation of the polyketide chain. |

| This compound | β-Orcinol Depsidone (B1213741) | Central precursor to a majority of other β-orcinol depsidones through oxidative modifications. |

| Protocetraric Acid | β-Orcinol Depsidone | A related depsidone, potentially a precursor to fumarprotocetraric acid. |

| Fumarprotocetraric Acid | β-Orcinol Depsidone | An end product in a specific branch of the pathway, derived from protocetraric acid. |

| Conthis compound | β-Orcinol Depsidone | A proposed biosynthetic intermediate in the formation of other depsidones. |

Enzymatic and Co-factor Requirements in Biosynthetic Steps

The conversion of simple precursors into the complex structure of this compound requires a suite of specific enzymes and associated co-factors that facilitate the various chemical transformations. While the complete enzymatic machinery has not been fully elucidated, key players have been identified.

The initial formation of the polyketide backbone is catalyzed by non-reducing polyketide synthases (NR-PKSs) . These enzymes utilize co-factors such as the phosphopantetheine arm of the acyl carrier protein (ACP) to hold and elongate the growing polyketide chain.

The conversion of the depside precursor to the depsidone structure, which involves the formation of an ether linkage, is believed to be catalyzed by cytochrome P450 monooxygenases nih.gov. These enzymes typically require NADPH as a co-factor to provide the reducing equivalents for the activation of molecular oxygen.

Further modifications, such as the stepwise oxidations that lead from this compound to other depsidones, are likely carried out by oxidases and dehydrogenases . While the specific enzymes have not been fully characterized, studies on the biosynthesis of related compounds provide clues. For instance, the formation of fumarprotocetraric acid from protocetraric acid in immobilized cells of Cladonia verticillaris has been shown to require the flavin coenzyme flavin mononucleotide (FMN) and acetate (B1210297) researchgate.net. This suggests that flavin-dependent enzymes may play a role in the modification of the depsidone core. Additionally, if methylation occurs, as in the formation of 4-O-methylthis compound, the co-factor S-adenosyl methionine (SAM) would be required as a methyl group donor, catalyzed by a methyltransferase . The energy for the initial carboxylation of acetyl-CoA to malonyl-CoA is provided by ATP .

Table 2: Proposed Enzymes and Co-factors in this compound Biosynthesis

| Biosynthetic Step | Enzyme Class (Proposed) | Co-factor(s) (Proposed) |

| Malonyl-CoA Formation | Acetyl-CoA Carboxylase | ATP, Biotin |

| Polyketide Chain Assembly | Non-Reducing Polyketide Synthase (NR-PKS) | Phosphopantetheine (on ACP domain) |

| Aromatization/Cyclization | PKS-associated Cyclase domain | Not specified |

| Depside Formation (Esterification) | PKS Thioesterase/Esterase domain | Not specified |

| Depsidone Formation (Ether Linkage) | Cytochrome P450 Monooxygenase | NADPH, O₂ |

| Further Oxidations (to other depsidones) | Oxidases/Dehydrogenases | FMN, NAD(P)H |

| Methylation (e.g., to 4-O-methylthis compound) | Methyltransferase | S-adenosyl methionine (SAM) |

Influence of Flavin Coenzymes (e.g., FMN)

Flavin coenzymes, such as flavin mononucleotide (FMN), play a crucial role as cofactors for various oxidoreductases involved in cellular metabolism nih.govnih.govresearchgate.net. In the context of depsidone biosynthesis, evidence suggests their involvement in oxidative reactions. For instance, studies on the production of fumarprotocetraric acid, a structurally related depsidone, by immobilized cells of the lichen Cladonia verticillaris have demonstrated that the synthesis of this compound from its precursor, protocetraric acid, is dependent on the external supply of FMN and acetate. This has led to the hypothesis that a flavin-dependent succinyl-CoA dehydrogenase is involved in the later stages of fumarprotocetraric acid biosynthesis researchgate.netresearchgate.net. This suggests that FMN may be essential for specific oxidative steps in the biosynthetic pathways of certain depsidones, potentially including this compound.

Role of Oxidative Enzymes and Dehydrogenases

The formation of the characteristic depsidone ether bond is a critical step in the biosynthesis of this compound. This process is believed to occur via the oxidative coupling of a precursor depside tandfonline.comnih.gov. Research on the biosynthesis of other lichen depsidones, such as olivetoric acid and physodic acid, has implicated cytochrome P450 monooxygenases in catalyzing this intramolecular cyclization mdpi.comnih.gov. These enzymes are crucial for the conversion of depsides into depsidones tandfonline.comtandfonline.com.

Furthermore, dehydrogenases are also implicated in the biosynthetic pathways of related compounds. For example, the biosynthesis of fumarprotocetraric acid is thought to involve a flavin-dependent succinyl-CoA dehydrogenase researchgate.net. While the specific dehydrogenases involved in the this compound pathway are yet to be identified, it is plausible that such enzymes play a role in modifying the side chains of the phenolic units or in other redox reactions during the biosynthetic process. The broader families of enzymes like lipoxygenases, cyclooxygenases, and aldo-keto reductases are known to be involved in the biosynthesis of various enzymatically oxidized lipids and other metabolites, highlighting the importance of oxidative enzymes in secondary metabolite production nih.govfrontiersin.org.

Metabolic Engineering and Bioproduction Studies

Metabolic engineering offers a promising avenue for the sustainable production of valuable natural products, including lichen-derived compounds like this compound lbl.govnih.gov. While specific metabolic engineering studies targeting this compound are not yet prevalent in the scientific literature, the general principles and strategies are applicable. These approaches typically involve the heterologous expression of biosynthetic genes in a suitable microbial host, such as yeast or bacteria, to reconstruct the metabolic pathway and enable production of the desired compound from simple carbon sources nih.govfrontiersin.orgnih.gov.

In vitro Production by Immobilized Lichen Cells

A significant area of research in the bioproduction of lichen compounds involves the use of immobilized lichen cells or their symbiotic partners (bionts) jocpr.com. This technique allows for the sustained production of secondary metabolites in a controlled laboratory setting. Studies have demonstrated the successful in vitro production of various lichen substances using this method. For instance, immobilized cells of Stereocaulon ramulosum have been shown to produce both protocetraric acid and this compound jocpr.com. Similarly, immobilized bionts from Cladonia verticillaris have been used to produce fumarprotocetraric and protocetraric acids researchgate.net.

The table below summarizes findings from studies on the in vitro production of lichen compounds using immobilized cells, including those related to this compound.

| Lichen Species | Immobilization Matrix | Precursor(s) Supplied | Compounds Produced | Reference |

| Stereocaulon ramulosum | Not specified | Acetate | Protocetraric acid, this compound | jocpr.com |

| Cladonia verticillaris | Calcium alginate | Acetate, FMN | Fumarprotocetraric acid, Protocetraric acid | researchgate.net |

| Pseudevernia furfuracea | Not specified | Acetate | Atranorin (B1665829), Physodic acid | jocpr.com |

Factors Influencing Metabolite Accumulation (e.g., Carbon Sources, Inhibitors)

The accumulation of secondary metabolites, including this compound, in both natural lichens and in vitro cultures is influenced by a variety of environmental and nutritional factors. The availability of a primary carbon source is a critical factor. For example, the production of phenolic substances by immobilized lichen cells is often enhanced by the addition of acetate to the culture medium, as it serves as a fundamental building block in the acetyl-polymalonyl pathway jocpr.com.

Other factors that can influence metabolite accumulation include:

Immobilization Time: The duration of the immobilization period can affect the concentration of secreted phenolic substances researchgate.net.

Presence of Inhibitors: The presence of certain substances can negatively impact metabolite production. For instance, the antibiotic penicillin has been observed to decrease the production of atranorin and physodic acid by immobilized Pseudevernia furfuracea cells, likely by inhibiting the growth of symbiotic bacteria that may play a role in the biosynthesis of these compounds.

Environmental Conditions: In their natural habitat, factors such as temperature, pH, humidity, and light availability can significantly affect the growth and secondary metabolism of lichens gsconlinepress.com.

The following table outlines some of the key factors that have been shown to influence the accumulation of lichen metabolites in experimental settings.

| Factor | Effect on Metabolite Accumulation | Lichen Species Studied | Reference |

| Carbon Source (Acetate) | Increased production of phenolic substances | Pseudevernia furfuracea, Cladonia verticillaris | researchgate.netjocpr.com |

| Immobilization Time | Varied concentrations of soluble phenolics over time | Cladonia verticillaris | researchgate.net |

| Inhibitors (Penicillin) | Decreased production of atranorin and physodic acid | Pseudevernia furfuracea |

Biological Activities and Pharmacological Potential in Experimental Models

Antioxidant and Radical Scavenging Properties

The antioxidant potential of hypoprotocetraric acid has been explored primarily through theoretical studies, which provide insights into its possible mechanisms of action.

Evaluation of Free Radical Scavenging Activity (e.g., DPPH, Superoxide (B77818) Anion Radical)

Specific experimental data on the free radical scavenging activity of this compound using common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or superoxide anion radical scavenging assays are not detailed in the currently available scientific literature. While other depsidones have shown activity in these assays, direct evidence for this compound is lacking. For instance, salazinic acid has demonstrated strong antioxidant properties by scavenging DPPH radicals and superoxide anions. mdpi.com

Mechanistic Insights into Antioxidant Action (e.g., Formal Hydrogen Transfer, Single-Electron Transfer, Sequential Proton Loss Electron Transfer)

Theoretical in silico studies have provided valuable insights into the potential antioxidant mechanisms of this compound and other depsidones. Calculations suggest that the primary radical scavenging pathway for these compounds is likely the Formal Hydrogen Transfer (FHT) mechanism. nih.gov

Furthermore, in aqueous environments, depsidones like this compound are proposed to be excellent scavengers of hydroxyl (HO•) and superoxide (O₂•⁻) radicals through the Sequential Proton Loss Electron Transfer (SPLET) mechanism. nih.govacs.org This suggests that in biological systems, where water is the primary solvent, this compound could exert its antioxidant effects by this pathway. nih.gov The antioxidant activity of depsidones is generally attributed to their polyphenolic structure. nih.gov

Comparative Studies with Standard Antioxidants

There is a lack of available scientific literature that directly compares the antioxidant activity of this compound with that of standard antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). However, a study on a related depsidone (B1213741), methylstictic acid, found its potency as a DPPH radical scavenger to be significant, although lower than that of BHT and ascorbic acid. nih.gov

Antimicrobial Efficacy in Microbiological Assays

The antimicrobial properties of this compound have been noted, though detailed studies on its spectrum of activity are limited.

Antibacterial Activity Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Bacillus cereus)

Interactive Data Table: Antibacterial Activity of Related Depsidones against Gram-Positive Bacteria

| Compound | Bacterium | MIC (μg/mL) |

| Protocetraric acid | Staphylococcus aureus | 15.6 - 31.25 |

| Lobaric acid | Staphylococcus aureus | Not specified |

| Lobaric acid | Bacillus subtilis | Not specified |

Note: This table includes data for related compounds due to the lack of specific data for this compound.

Antibacterial Activity Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Porphyromonas gingivalis)

Detailed experimental data on the antibacterial activity of this compound against specific Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Porphyromonas gingivalis, are not extensively documented in the available literature. However, the broader class of depsidones has shown activity against Gram-negative bacteria. For example, salazinic acid has been reported to have high antibacterial properties against E. coli and K. pneumoniae. mdpi.com The closely related protocetraric acid has demonstrated significant antibacterial activity against Salmonella typhi, with a reported MIC of 0.5 μg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of Related Depsidones against Gram-Negative Bacteria

| Compound | Bacterium | MIC (μg/mL) |

| Salazinic acid | Escherichia coli | Not specified |

| Salazinic acid | Klebsiella pneumoniae | Not specified |

| Protocetraric acid | Salmonella typhi | 0.5 |

Note: This table includes data for related compounds due to the lack of specific data for this compound.

Antifungal and Anti-Yeast Activity

This compound has demonstrated notable antifungal and anti-yeast properties against various pathogenic fungi. Studies have investigated its efficacy against clinically relevant species such as Candida albicans, Candida glabrata, and Trichophyton rubrum.

Candida albicans, a common cause of opportunistic fungal infections, has been a key target in evaluating the antifungal potential of various compounds. While specific data on the direct activity of this compound against C. albicans is still emerging, related natural phenolic compounds have shown the ability to enhance the activity of commercial antifungal drugs against this yeast. usda.gov Some quinone compounds have been found to inhibit the morphological transition of C. albicans, which is crucial for its pathogenicity, and can also inhibit biofilm formation. nih.gov Valproic acid has exhibited strong antifungal and anti-biofilm activity against both sensitive and resistant strains of C. albicans. nih.gov

Candida glabrata is another significant pathogenic yeast known for its intrinsic resistance to certain antifungal agents. mdpi.com Research into the effects of various antifungals has shown that the susceptibility of C. glabrata can be influenced by environmental factors such as pH. researchgate.net While direct studies on this compound are limited, the exploration of novel antifungal agents is critical for addressing infections caused by resistant strains like C. glabrata. nih.govnih.gov

Trichophyton rubrum, a leading cause of dermatophytosis, has also been a subject of antifungal research. mdpi.com Studies on related compounds, such as protocatechuic acid derivatives, have shown fungicidal effects against T. rubrum, with minimum inhibitory concentration (MIC) values indicating potent activity. nih.govresearchgate.net The emergence of terbinafine-resistant strains of T. rubrum underscores the need for new antifungal compounds. mdpi.com

Kinetic Time-Kill Assays for Bactericidal Potential

Kinetic time-kill assays are crucial for determining the rate at which an antimicrobial agent kills a microorganism. nelsonlabs.com This method provides dynamic information about the antimicrobial efficacy over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. nih.govemerypharma.com A significant reduction in the microbial population, typically a 3-log10 decrease (99.9% killing), is considered evidence of bactericidal activity. nelsonlabs.comemerypharma.com

While specific time-kill assay data for this compound is not extensively detailed in the available literature, the methodology is widely applied to evaluate the bactericidal potential of various natural and synthetic compounds. nih.gov These assays involve exposing a standardized inoculum of a microorganism to a specific concentration of the antimicrobial agent and measuring the number of viable cells at various time points. nih.govactascientific.com The results are often plotted as a time-kill curve, which graphically represents the decline in microbial viability over time. actascientific.com Such studies are essential for understanding the pharmacodynamics of a potential new antimicrobial agent and for determining its potential effectiveness in a clinical setting.

Anticancer and Cytotoxic Investigations in Cell Lines

In vitro Cytotoxicity against Human Cancer Cell Lines

This compound and related compounds have been the subject of in vitro cytotoxicity studies against various human cancer cell lines. The MTT assay is a common method used to assess cell viability and the cytotoxic effects of compounds. researchgate.net

Research has demonstrated that related depsidones show antiproliferative effects on a variety of tumor cell models. nih.gov For instance, studies on other lichen-derived compounds, such as usnic acid, have shown significant cytotoxic and apoptotic effects on human lung carcinoma (A549) and cervical cancer (HeLa) cell lines. nih.gov Similarly, derivatives of ursolic acid have been synthesized and evaluated for their cytotoxic activities against HeLa cells, among others. mdpi.comnih.gov

The A549 cell line, derived from human lung carcinoma, and the HeLa cell line, from cervical cancer, are standard models for in vitro cancer research. researchgate.netresearchgate.net While direct and extensive cytotoxic data for this compound against the LS174 (colon carcinoma) cell line is less documented, the general antiproliferative properties of depsidones suggest potential activity that warrants further investigation.

Induction of Apoptosis and Cell Cycle Modulation

The anticancer potential of a compound is often linked to its ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. frontiersin.org Lipoic acid, for example, has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. nih.gov This is often evidenced by the appearance of a sub-G1 peak in flow cytometry analysis and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The induction of apoptosis can occur through various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.gov Some compounds can induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c. mdpi.com Furthermore, the inhibition of pathways like the 12-lipoxygenase (12-LOX) pathway can lead to apoptosis in cancer cells. nih.gov The suppression of transcription factors such as NF-κB, which is involved in tumor survival, can also promote apoptosis. mdpi.com

Cell cycle modulation is another key aspect of anticancer activity. Compounds can cause cell cycle arrest at different phases, such as G1/S and G2/M, thereby preventing cancer cell proliferation. nih.gov This can be associated with the downregulation of proteins that drive the cell cycle, such as cyclins and cyclin-dependent kinases (Cdks). nih.gov

Targeting Cellular Pathways in Cancer Models

The anticancer effects of natural compounds are often attributed to their ability to target and modulate specific cellular signaling pathways that are dysregulated in cancer. nih.gov These pathways control fundamental cellular processes like proliferation, survival, and metastasis.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently overactivated in various human cancers and plays a central role in cell growth and survival. nih.gov Another important pathway is the Ras/Akt/NF-κB pathway; its downregulation can lead to a reduction in matrix metalloproteinase (MMP)-mediated cellular events, thereby inhibiting cancer cell invasion and metastasis. nih.gov

G protein-coupled receptors (GPCRs) that sense metabolites have also emerged as potential therapeutic targets in cancer. mdpi.com For instance, the activation of certain bile acid-sensing GPCRs has been linked to the progression of some cancers. mdpi.com Additionally, natural compounds can target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key drivers of cancer cell proliferation and angiogenesis. mdpi.com The Hedgehog (Hh) signaling pathway is another target, as its inhibition has been shown to suppress tumor cell proliferation in several cancers. nih.gov

Enzyme Inhibition Studies

This compound and other lichen-derived metabolites have been investigated for their potential to inhibit various enzymes implicated in disease. jddtonline.info For example, protocetraric acid has been reported as a moderate inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov It has also been shown to exhibit inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase (HMGCR) and angiotensin-converting enzyme (ACE), which are key enzymes in cholesterol synthesis and blood pressure regulation, respectively. researchgate.net

The inhibitory mechanism of these compounds can vary. For instance, kinetic studies have shown that protocetraric acid can act as a competitive or uncompetitive inhibitor depending on the target enzyme. researchgate.net Furthermore, computational studies, such as molecular docking, have been employed to understand the interactions between lichen compounds and the active sites of enzymes. researchgate.net The ability of these natural products to inhibit a range of enzymes highlights their potential as scaffolds for the development of new therapeutic agents. nih.govjddtonline.info

Modulation of Kinase Activity (e.g., Cyclin-Dependent Kinases)

Currently, there is a lack of specific scientific studies investigating the direct effects of this compound on the activity of cyclin-dependent kinases (CDKs). While the inhibition of CDKs is a significant area of research in cancer therapy, and various natural compounds have been explored for their potential as CDK inhibitors, no dedicated research on the interaction between this compound and specific CDKs (such as CDK1, CDK2, CDK4, or CDK6) has been found in the available scientific literature. Consequently, there is no experimental data to report on its modulatory effects on this class of kinases.

Other Enzyme Targets (e.g., Lipoxygenases, Cholinesterases)

There is a notable absence of published research detailing the inhibitory effects of this compound on other significant enzyme targets such as lipoxygenases (LOX) and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Enzyme inhibition assays are standard methods to determine the potential therapeutic effects of natural compounds. However, searches for in vitro studies providing inhibitory concentrations (e.g., IC50 values) of this compound against these enzymes have not returned any specific results. Therefore, its potential as an inhibitor of lipoxygenases or cholinesterases remains uninvestigated and unconfirmed by experimental data.

Anti-inflammatory Potential in in vitro Models

The anti-inflammatory potential of this compound in established in vitro models has not been specifically documented in the reviewed scientific literature. Standard assays, such as those using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to measure the production of pro-inflammatory mediators, have not been reported for this particular compound. As a result, there is no available data on the effects of this compound on key inflammatory markers, including but not limited to:

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β).

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2).

Inflammatory Mediators: Nitric oxide (NO), prostaglandins.

Without such studies, the anti-inflammatory properties of this compound at a cellular and molecular level remain unknown.

Structure Activity Relationship Sar Studies

Correlations between Chemical Structure and Biological Activities

The biological profile of hypoprotocetraric acid is intrinsically linked to its molecular architecture, which includes a tricyclic depsidone (B1213741) core, phenolic hydroxyl groups, methyl substitutions, and a carboxylic acid function. Variations in these features can significantly modulate its bioactivity.

The antioxidant capacity of phenolic compounds is predominantly attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl (-OH) group to neutralize free radicals. peerj.comresearchgate.net The structure of this compound contains two such phenolic hydroxyl groups, located at positions 3 and 9, which are crucial for its antioxidant activity. The efficiency of radical scavenging is dependent on the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen atom donation. peerj.com

The presence of multiple hydroxyl groups can enhance antioxidant activity, and their relative positions on the aromatic ring are key. researchgate.netscispace.com In many flavonoids, an ortho-dihydroxy (catechol) group is a significant contributor to high antioxidant potential. scispace.com While this compound does not possess a catechol moiety, its two hydroxyl groups can effectively stabilize the resulting phenoxyl radical through resonance after donating a hydrogen atom, a critical feature for terminating radical chain reactions. researchgate.net Studies on various phenolic acids have confirmed that the number and position of hydroxyl groups are important determinants of their antioxidant efficacy. scispace.com For instance, protocetraric acid, a closely related depsidone, is noted as one of the most active antioxidant compounds in its class.

Modification of functional groups on the core structure of depsidones can dramatically alter their antimicrobial properties. While direct modification studies on this compound are limited, research on the structurally analogous protocetraric acid provides significant SAR insights. nih.gov In one study, protocetraric acid was chemically modified to synthesize a series of hydrazone and acylhydrazone derivatives to evaluate changes in antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov

The results indicated that several of the synthesized hydrazone derivatives exhibited enhanced antibacterial activity compared to the parent natural product. nih.gov Specifically, derivatives containing p-chloro and p-bromophenyl hydrazone moieties were the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 31.25 µg/mL. Conversely, the entire set of acylhydrazone derivatives was found to be inactive. This suggests that the absence of a carbonyl group in the azomethine portion of the hydrazone linkage is an important structural feature for the antimicrobial activity of this series of derivatives. nih.gov This highlights how strategic functional group modification can be a valid strategy to enhance the biological activity of a natural product scaffold. nih.gov

| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis |

|---|---|---|---|

| Protocetraric Acid (Parent) | - | >125 | >125 |

| Hydrazone Derivative 9 | p-chlorophenyl hydrazone | 31.25 | 15.6 |

| Hydrazone Derivative 11 | p-bromophenyl hydrazone | 15.6 | 31.25 |

| Hydrazone Derivative 12 | p-nitrophenyl hydrazone | 31.25 | 15.6 |

The nature of alkyl side chains—including their length, degree of oxidation, and substitution patterns—represents a major source of structural variation in depsidones and related depsides, significantly influencing their bioactivity. mdpi.commdpi.com Studies on depsidones isolated from the lichen Himantormia lugubris revealed two new compounds, himantormiones A and B, which differ in their alkyl side chains. Himantormione A possesses propyl and pentyl units, while himantormione B has two pentyl moieties. This structural difference correlated with their inhibitory capacity against S. aureus, with IC50 values of 35.09 µM and 7.01 µM, respectively, indicating that the longer, more lipophilic dual pentyl chains conferred greater activity. nih.gov

This compound features four methyl groups substituted on its aromatic rings. SAR studies on other related compounds have shown that such substitutions are critical. For example, in a series of depsides, antimicrobial activity was found to increase with the full methylation of the B-ring's hydroxyl groups. mdpi.com However, the same study noted that adding a methyl group at the C-2 position of the A-ring led to a decrease in activity, demonstrating the high positional specificity of these effects. mdpi.com These findings underscore that the specific arrangement and nature of alkyl substituents on the depsidone core are key modulators of biological efficacy, primarily by altering properties like lipophilicity, which affects membrane interaction and target engagement.

Computational Chemistry Approaches in SAR

Computational chemistry has become an indispensable tool in SAR studies, providing deep insights into the molecular mechanisms underlying a compound's activity. nih.govresearchgate.net These approaches allow for the calculation of molecular properties and the simulation of interactions with biological targets, guiding the rational design of new analogues.

Quantum chemical modeling is extensively used to elucidate the mechanisms of free radical scavenging by phenolic antioxidants like this compound. nih.govresearchgate.net These computational studies can accurately calculate thermodynamic and kinetic parameters that govern antioxidant activity. The primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer followed by Proton Transfer (ETPT). researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key descriptors that determine the preferred mechanism in a given environment. nih.gov These descriptors include:

Bond Dissociation Enthalpy (BDE): Related to the HAT mechanism, it represents the energy required to break the O-H bond. A lower BDE indicates greater ease of hydrogen donation.

Ionization Potential (IP): The primary parameter for the ETPT mechanism, representing the energy needed to remove an electron.

Proton Dissociation Enthalpy (PDE): The enthalpy associated with proton loss from the cation radical.

Proton Affinity (PA): Related to the SPLET mechanism, it describes the affinity of the anionic form for a proton.

Electron Transfer Enthalpy (ETE): The enthalpy for the electron transfer step in the SPLET mechanism. peerj.com

By calculating these values for this compound, researchers can predict its dominant radical scavenging pathway and how structural modifications would affect its antioxidant potential. researchgate.net Furthermore, evaluating the activation energies (Ea) for different reaction pathways can reveal the kinetics of radical scavenging. nih.gov

| Parameter | Associated Mechanism | Significance |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower value indicates higher H-donating ability. |

| Ionization Potential (IP) | Electron Transfer-Proton Transfer (ETPT) | Lower value indicates higher electron-donating ability. |

| Proton Affinity (PA) | Sequential Proton Loss-Electron Transfer (SPLET) | Lower value indicates easier proton abstraction by a base. |

| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss-Electron Transfer (SPLET) | Lower value indicates easier electron transfer from the phenoxide anion. |

Computational methods are crucial for predicting how a ligand like this compound will interact with a biological target, such as an enzyme or receptor. biocrick.comresearchgate.net Molecular docking is a primary technique used to predict the preferred orientation (pose) of a ligand within a binding site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score (in kcal/mol). biocrick.com A lower binding affinity value generally indicates a more stable and potent interaction. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic and accurate picture of the ligand-receptor complex. biocrick.com MD simulations model the movement of atoms over time, allowing for the assessment of the complex's stability and the identification of key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to binding. More advanced techniques like Free Energy Perturbation (FEP) or methods like Linear Interaction Energy (LIE) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy with higher accuracy, providing a quantitative prediction of binding affinity that can be correlated with experimental data like IC50 or Ki values. biocrick.com These predictions help prioritize which derivatives of this compound should be synthesized and tested for specific biological activities.

Derivatives and Analogs of this compound

The structural framework of this compound serves as a foundation for a variety of derivatives, both those occurring in nature and those synthesized through chemical modification. These derivatives exhibit a range of biological activities, and their study provides insight into the structure-activity relationships of this class of compounds.

Naturally Occurring Derivatives (e.g., O-methylthis compound, Conthis compound)

Nature has produced a number of compounds based on the this compound skeleton. These are often found in lichens, where they are thought to play a role in the organism's survival.

Conthis compound is a naturally occurring depsidone that has been identified in the lichens Relicina cf. incongrua and Lecanora myriocarpoides. researchgate.net Its co-occurrence with this compound in these species suggests a close biosynthetic relationship. researchgate.net

4-O-methylthis compound is another derivative found in the lichen kingdom. It has been isolated from Xanthoparmelia competita, where it is found alongside usnic acid and 4-O-methylconthis compound. researchgate.net The presence of this O-methylated derivative indicates that methylation is a natural modification pathway for this compound.

Below is a table summarizing these naturally occurring derivatives:

| Compound Name | Natural Source(s) |

| Conthis compound | Relicina cf. incongrua, Lecanora myriocarpoides researchgate.net |

| 4-O-methylthis compound | Xanthoparmelia competita researchgate.net |

Chemically Modified Analogs and their Bioactivities

While research on the chemical modification of this compound is specific, studies on the closely related protocetraric acid provide valuable insights into the potential for creating bioactive analogs. Protocetraric acid shares a similar depsidone core structure, making its derivatives relevant for understanding the structure-activity relationships applicable to this compound analogs.

A study on protocetraric acid involved the synthesis of a series of hydrazone and acylhydrazone derivatives to evaluate their antibacterial properties. researchgate.net The modifications were strategically designed to incorporate the hydrazone moiety, a functional group known to be important in the development of antimicrobial compounds. researchgate.net

The antibacterial activity of these synthetic analogs was tested against Staphylococcus aureus and Enterococcus faecalis. Several of the synthesized hydrazones demonstrated enhanced antibacterial activity compared to the parent protocetraric acid. researchgate.net Notably, p-chloro and p-bromophenyl hydrazone derivatives were among the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 31.25 µg/mL. researchgate.net In contrast, the acylhydrazone derivatives were found to be inactive. researchgate.net

These findings suggest that the absence of a carbonyl group in the azomethine portion of the molecule is an important structural feature for the antimicrobial activity of this series of depsidone derivatives. researchgate.net

The following table summarizes the antimicrobial activity of selected synthetic protocetraric acid derivatives:

| Derivative Type | Modification | Test Organism | MIC (µg/mL) |

| Hydrazone | p-chlorophenyl | S. aureus | 15.6 researchgate.net |

| Hydrazone | p-chlorophenyl | E. faecalis | 31.25 researchgate.net |

| Hydrazone | p-bromophenyl | S. aureus | 15.6 researchgate.net |

| Hydrazone | p-bromophenyl | E. faecalis | 31.25 researchgate.net |

| Acylhydrazone | Various | S. aureus, E. faecalis | Inactive researchgate.net |

This research on protocetraric acid analogs highlights a promising avenue for the development of potent antimicrobial agents based on the depsidone scaffold of compounds like this compound.

Synthetic Methodologies and Chemical Synthesis

Total Synthesis of Hypoprotocetraric Acid

The total synthesis of depsidones like this compound provides unambiguous proof of their molecular structure and allows for the preparation of these compounds in a laboratory setting for further study.

While a specific, detailed total synthesis of this compound itself is not extensively documented in readily available literature, the synthesis of its close structural analog, conthis compound, has been successfully achieved and provides a clear model for the synthetic strategies employed for this class of β-orcinol depsidones researchgate.net. Conthis compound was identified alongside this compound in lichens such as Relicina cf. incongrua researchgate.net.

The synthesis of conthis compound was undertaken to rigorously establish its structure researchgate.net. An initial attempt involved the catalytic hydrogenolysis of conprotocetraric acid. However, this approach led to the preferential reduction at a sterically less hindered hydroxymethyl group, yielding convirensic acid as the major product instead of the desired conthis compound researchgate.net.

A successful, albeit multi-step, route was subsequently developed, which highlights the use of protective groups to achieve regioselectivity. The key steps of this established strategy are summarized below:

| Step | Reactant | Reagents/Conditions | Product | Purpose |

| 1 | Conprotocetraric acid derivative | Acetone (B3395972), p-toluenesulfonic acid | Acetonide-protected intermediate | To protect adjacent hydroxyl and hydroxymethyl groups, preventing unwanted side reactions. |

| 2 | Acetonide intermediate | Not specified | Alcohol | Reduction of the aldehyde group to a primary alcohol. |

| 3 | Protected alcohol | Not specified | Conthis compound | Removal of the acetonide and benzyl (B1604629) protecting groups to yield the final target molecule. |

This synthetic sequence underscores the challenges in selectively modifying the multiple reactive functional groups present in the depsidone (B1213741) core and demonstrates a viable pathway for accessing such structures researchgate.net. The successful synthesis provided a sample that was identical to the natural product, thereby confirming its structure researchgate.net.

Biomimetic synthesis seeks to replicate the biosynthetic pathways that occur in nature. For depsidones, this approach is based on the hypothesis that they are derived from depside precursors through an oxidative cyclization process researchgate.net.

In lichens, the biosynthesis of polyphenolic compounds like depsides and depsidones is primarily orchestrated by non-reducing polyketide synthases (NR-PKSs) nih.govnih.gov. A single PKS is thought to catalyze the formation of the two phenolic rings (orsellinic acid derivatives) and their subsequent esterification to form a depside nih.gov. The crucial step in forming the depsidone structure is the intramolecular oxidative coupling of the depside, which creates the characteristic ether linkage and the seven-membered lactone ring. This transformation is believed to be catalyzed by a cytochrome P450 (CytP450) enzyme nih.gov.

Researchers have formulated a hypothetical biosynthetic scheme based on these principles and have used this biomimetic-type approach to synthesize several orcinol depsidones researchgate.net. This strategy typically involves:

Synthesis of a depside precursor: Two appropriately substituted β-orcinol carboxylic acid units are synthesized and then joined by an ester bond.

Intramolecular oxidative coupling: The depside is treated with an oxidizing agent to induce the formation of the diaryl ether bond, mimicking the action of the CytP450 enzyme.

This bio-inspired strategy not only provides a route to the depsidone core but also supports the proposed biosynthetic pathway in lichens researchgate.netnih.gov.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of natural products is crucial for studying structure-activity relationships and developing new therapeutic agents.

The complex structure of this compound, with multiple hydroxyl and carboxyl groups, requires methods for selective functionalization to create specific derivatives. While specific examples for this compound are limited, strategies applied to other depsides, such as diffractaic acid, illustrate the general methods used. These methods often rely on the differential reactivity of the functional groups or the use of protecting groups.

Common functionalization reactions include:

Esterification/Benzylation: The carboxylic acid and phenolic hydroxyl groups can be modified. For example, in the synthesis of diffractaic acid analogs, a key intermediate was treated with potassium bicarbonate (KHCO₃) and benzyl bromide (BnBr) in dry DMF to selectively benzylate a specific position nih.gov.

Saponification: Ester groups can be selectively hydrolyzed back to carboxylic acids. The synthesis of the depside TU-01 involved the reflux of a methyl ester intermediate with potassium hydroxide (KOH) in a DMSO/water mixture to yield the free acid nih.gov.

Protection/Deprotection: As seen in the synthesis of conthis compound, protecting groups like acetonides are used to temporarily block reactive sites, allowing chemical modifications to be directed to other parts of the molecule researchgate.net.

These selective functionalization techniques are essential tools for creating a library of analogs from a natural product scaffold, enabling a systematic exploration of how different structural features affect biological activity nih.gov.

The total synthesis of a natural product or its derivatives is the ultimate method for confirming its proposed structure. In the case of conthis compound, which was first isolated from lichens where it co-occurs with this compound, its structure was initially unknown researchgate.net.

The structure was rigorously established through its total synthesis researchgate.net. By preparing the compound in the laboratory through a defined series of chemical reactions, a synthetic sample was obtained. The properties of this synthetic material were then compared with those of the compound isolated from the lichen. The identity of the synthetic sample with the natural product was confirmed by comparing their chromatographic behavior (TLC and HPLC) and spectroscopic data researchgate.net. This confirmation through synthesis is a cornerstone of natural product chemistry, providing unequivocal proof of a molecule's constitution and stereochemistry beilstein-journals.orgnih.gov.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for the separation and quantification of Hypoprotocetraric acid from the intricate matrix of lichen secondary metabolites. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful tool for the analysis of this compound. This technique offers high resolution and sensitivity for both qualitative and quantitative assessments. In a typical HPLC analysis of lichen extracts, this compound can be identified by comparing its retention time with that of a known standard researchgate.net.

Reversed-phase HPLC is the most common modality employed for the separation of lichen depsidones. A C18 column is frequently used as the stationary phase, while the mobile phase typically consists of a gradient mixture of an acidified aqueous solvent and an organic solvent, such as methanol or acetonitrile. The acidic modifier, often phosphoric acid or formic acid, is crucial for obtaining sharp peaks by suppressing the ionization of the carboxylic acid groups present in the molecule ru.ac.thnih.gov. The detection is usually performed with a UV detector, as the aromatic rings and carbonyl groups in the this compound structure provide strong UV absorbance researchgate.net.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile |

| Detection | UV-Vis Detector |

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique widely used for the initial screening of lichen extracts for the presence of this compound and other depsidones. It allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase mit.eduualberta.ca.

For the separation of depsidones like this compound, various solvent systems can be employed. The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. A common approach for depsidones involves a mixture of a non-polar solvent, a medium-polarity solvent, and a small amount of a polar solvent to achieve optimal separation. For instance, a solvent system of toluene, ethyl acetate (B1210297), and formic acid is often effective for resolving depsidones with low Rf values in standard systems scispace.com. The separated spots on the TLC plate can be visualized under UV light or by using specific spray reagents mit.edu. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system libretexts.org.

| Solvent System Component | Role |

|---|---|

| Toluene | Non-polar component |

| Ethyl Acetate | Medium-polarity component |

| Formic Acid | Polar modifier to improve peak shape |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise information about its molecular weight and fragmentation pattern.

The coupling of Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) provides a highly sensitive and specific method for the identification and structural analysis of this compound in complex mixtures. In this technique, the sample is first separated by LC, and then the eluted compounds are ionized by ESI before being introduced into the mass spectrometer.

In the positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer (MS/MS) generates a unique pattern of product ions. A study has reported the detection of this compound with a molecular ion at an m/z of 343.3392 [M-H]⁻ in negative ion mode. The fragmentation of this ion yielded several characteristic product ions, providing valuable structural information.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss |

|---|---|---|

| 343.3392 [M-H]⁻ | 299 | CO₂ |

| 271 | CO₂ + CO |

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the molecule. The experimentally determined molecular formula for this compound is C₁₈H₁₆O₇. This information, combined with the fragmentation data from MS/MS, provides strong evidence for the proposed chemical structure.

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed information about the connectivity of atoms and the functional groups present in the this compound molecule, ultimately leading to its complete structure elucidation.

In the ¹H-NMR spectrum, signals for aromatic protons, methyl protons, and hydroxyl protons would be expected. The chemical shifts of these protons would be influenced by their local electronic environment. The ¹³C-NMR spectrum would show signals for all 18 carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbons of the carboxylic acid and lactone, the aromatic carbons, and the methyl carbons scispace.comscielo.org.bonih.gov.

The Infrared (IR) spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, and strong C=O stretching bands for the carboxylic acid and lactone carbonyls would be prominent features libretexts.org. The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated aromatic system present in the depsidone (B1213741) core libretexts.org.

| Spectroscopic Technique | Expected Key Features for this compound |

|---|---|

| ¹H-NMR | Signals for aromatic protons, methyl protons, and hydroxyl protons. |

| ¹³C-NMR | Signals for carbonyl, aromatic, and methyl carbons. |

| IR | Broad O-H stretch, strong C=O stretches for carboxylic acid and lactone. |

| UV-Vis | Absorption maxima corresponding to the conjugated aromatic system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products, including the lichen depsidone this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule. In the study of lichen-derived compounds, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure.

¹H NMR spectroscopy reveals the chemical environment of protons, their quantity, and their proximity to other protons. For a complex molecule like this compound, the spectrum would show distinct signals for aromatic protons, methyl group protons, and the acidic proton of the carboxyl group. The chemical shift (δ), reported in parts per million (ppm), indicates the level of shielding or deshielding of a proton, which is influenced by nearby functional groups. pdx.eduorgchemboulder.com For instance, the acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield (10-13 ppm). orgchemboulder.com Aromatic protons resonate in the range of 6-8.5 ppm, while protons of methyl groups attached to an aromatic ring are more shielded and appear further upfield. orgchemboulder.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Depsidones like this compound contain several types of carbon atoms, including sp³-hybridized methyl carbons, sp²-hybridized aromatic carbons, and sp²-hybridized carbonyl carbons from the ester and carboxylic acid groups. Carboxyl and ester carbonyl carbons are significantly deshielded, appearing in the 165-185 ppm region of the spectrum. libretexts.org

To definitively assign these signals, researchers utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). landsbokasafn.is These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure. landsbokasafn.is

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functional Groups in this compound

The following table provides typical chemical shift ranges for the types of protons and carbons found in this compound, based on standard NMR data.

| Atom Type | Functional Group | Typical Chemical Shift (δ) Range (ppm) |

| ¹H | Carboxylic Acid (R-COOH ) | 10.0 - 13.0 |

| ¹H | Phenolic Hydroxyl (Ar-OH ) | 4.0 - 12.0 |

| ¹H | Aromatic (Ar-H ) | 6.0 - 8.5 |

| ¹H | Aromatic Methyl (Ar-CH ₃) | 2.2 - 2.5 |

| ¹³C | Carbonyl (C =O) - Carboxylic Acid | 170 - 185 |

| ¹³C | Carbonyl (C =O) - Ester (depsidone bridge) | 160 - 175 |

| ¹³C | Aromatic (Ar-C ) | 110 - 160 |

| ¹³C | Aromatic Methyl (Ar-C H₃) | 20 - 30 |

Infrared (IR) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For the structural analysis of this compound, IR spectroscopy provides clear evidence for its key chemical features. udel.edu

The spectrum of a carboxylic acid is highly characteristic. libretexts.org One of the most diagnostic signals is the O-H stretching vibration of the carboxyl group, which appears as a very broad and strong absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹. libretexts.orgucla.edu This broadening is a result of intermolecular hydrogen bonding.

Another key feature is the carbonyl (C=O) stretching vibration. This compound possesses two carbonyl groups: one in the carboxylic acid moiety and another in the seven-membered lactone (ester) ring that forms the depsidone bridge. The carboxylic acid C=O stretch typically results in a strong, sharp absorption between 1690 and 1760 cm⁻¹. udel.edu The ester carbonyl stretch also appears in this region, generally between 1735 and 1750 cm⁻¹. vscht.cz The exact position of these bands can be influenced by conjugation and hydrogen bonding.

Additionally, the presence of aromatic rings is confirmed by C=C stretching vibrations within the ring, which give rise to moderate to sharp bands in the 1400 to 1600 cm⁻¹ region. vscht.cz The C-O stretching vibrations, from both the ester and ether linkages within the depsidone structure, typically appear as prominent, rounded peaks in the fingerprint region, between 1080 and 1300 cm⁻¹. udel.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

This table outlines the expected IR absorption bands for the functional groups present in this compound.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid / Ester | 1690 - 1760 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak, Sharp |

| C-O Stretch | Ester, Ether, Carboxylic Acid | 1080 - 1300 | Strong |

Sample Preparation and Extraction Techniques for Research

The isolation of this compound for research purposes begins with its extraction from lichen material, where it occurs as a secondary metabolite. The choice of extraction method and solvent is critical for efficiently obtaining the compound from the complex lichen matrix.

A common and effective procedure involves solvent extraction from dried and powdered lichen thalli. Acetone (B3395972) is a frequently used solvent due to its ability to dissolve a wide range of lichen acids. The general process includes macerating or sonicating the powdered lichen material in acetone at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting acetone solutions are then combined and filtered to remove solid lichen debris. The filtrate is subsequently evaporated under reduced pressure to yield a crude extract.

This crude extract contains a mixture of various lichen metabolites. Therefore, further purification is necessary to isolate this compound. Chromatographic techniques are essential for this separation. A widely used method is preparative thin-layer chromatography (TLC) on silica gel plates. The crude extract is applied as a band onto the plate, which is then developed in a suitable solvent system. For depsidones like this compound, a common eluent mixture is toluene, ethyl acetate, and formic acid. This system allows for the separation of compounds based on their differing polarities and affinities for the silica gel stationary phase. After development, the separated bands corresponding to different compounds can be visualized, often under UV light. The band corresponding to this compound is physically scraped from the plate, and the compound is then eluted from the silica gel with a polar solvent like methanol or acetone. Evaporation of this final solvent yields the purified this compound.

Future Directions and Research Perspectives

Exploration of Novel Biological Activities

While foundational research has confirmed the antioxidant and antimicrobial potential of Hypoprotocetraric acid, the full spectrum of its bioactivity remains largely unexplored researchgate.net. The structural complexity and biosynthetic origins of lichen secondary metabolites often correlate with diverse and potent biological effects nih.govmdpi.com. Future research should systematically screen this compound for a wider range of pharmacological properties.

Key areas for investigation include:

Anticancer Properties: Many lichen-derived metabolites exhibit selective cytotoxicity against cancer cell lines nih.govmdpi.com. Studies on compounds like protolichesterinic acid and usnic acid have shown they can induce apoptosis, cause cell cycle arrest, and interfere with critical signaling pathways in cancer cells nih.govresearchgate.net. A thorough investigation of this compound against a panel of human cancer cell lines (e.g., breast, lung, colon) is a logical and promising next step nih.govdokumen.pub.

Anti-inflammatory Effects: Inflammation is a key factor in numerous chronic diseases. Other lichen metabolites have demonstrated anti-inflammatory activity by modulating pathways involving pro-inflammatory cytokines and enzymes like cyclooxygenase nih.govmdpi.com. Assessing the ability of this compound to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandins, and cytokines like TNF-α and interleukins in cellular models of inflammation is warranted nih.gov.

Antiviral Activity: The search for novel antiviral agents is a global health priority. Lichen compounds, including usnic acid, have shown potential antiviral effects dokumen.pub. Screening this compound against a variety of viruses, particularly enveloped viruses, could uncover new therapeutic leads.

The following table summarizes potential novel biological activities for future exploration.

| Biological Activity | Rationale | Potential Research Focus |

| Anticancer | Other lichen depsidones show significant cytotoxic and anti-proliferative effects against cancer cells nih.govmdpi.comnih.gov. | Screening against various cancer cell lines (e.g., MCF-7, HCT-116, A549); investigating induction of apoptosis and cell cycle arrest. |

| Anti-inflammatory | Many natural phenolic compounds modulate inflammatory pathways mdpi.comresearchgate.net. | Measuring inhibition of pro-inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated macrophages. |

| Antiviral | Lichen metabolites are a known source of compounds with antiviral properties dokumen.pub. | Testing efficacy against a panel of viruses, including influenza, herpes simplex, and coronaviruses. |

| Neuroprotective | Antioxidant properties can mitigate oxidative stress implicated in neurodegenerative diseases. Stictic acid has shown protective effects in neuronal cell lines mdpi.com. | Evaluating protective effects against oxidative stress-induced cell death in neuronal cell models (e.g., SH-SY5Y). |

Comprehensive Mechanistic Elucidation of Bioactive Properties

To advance this compound from a compound with observed bioactivity to a potential therapeutic agent, a deep understanding of its mechanisms of action is crucial. Current knowledge is limited, particularly concerning how it exerts its antioxidant and other effects at the molecular level.

Future mechanistic studies should focus on:

Antioxidant Mechanisms: While computational studies suggest this compound is a potent radical scavenger, experimental validation is needed thieme-connect.com. Research should clarify whether its antioxidant activity is primarily due to direct scavenging of reactive oxygen species (ROS), chelation of metal ions, or upregulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) mdpi.comnih.gov.

Anticancer Pathways: Should anticancer activity be confirmed, subsequent research must identify the molecular targets. This includes investigating its effects on key cancer-related pathways such as apoptosis (caspase activation, PARP cleavage), cell cycle regulation (cyclin-dependent kinases), and crucial signaling cascades like MAPK and PI3K/Akt, which are common targets for other lichen metabolites nih.govnih.gov.

Anti-inflammatory Signaling: If anti-inflammatory properties are discovered, the underlying mechanisms must be explored. This involves examining its ability to inhibit key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation, and its impact on the activity of enzymes like COX and LOX mdpi.comresearchgate.net.

Investigation of Synergistic Effects with Other Lichen Metabolites

This compound does not occur in isolation within lichens. It is often part of a complex chemical mixture, co-occurring with other secondary metabolites such as atranorin (B1665829), chloroatranorin, usnic acid, and diffractaic acid researchgate.net. This natural co-occurrence suggests the possibility of synergistic or additive interactions, where the combined biological effect is greater than the sum of the individual effects.

Future research should explore these potential synergies:

Combination Studies: Investigating the antimicrobial, antioxidant, or anticancer effects of this compound in combination with other co-occurring lichen compounds is essential. For instance, combining it with a potent antibiotic like usnic acid could reveal enhanced efficacy against resistant bacterial strains dokumen.pub.

Modulation of Activity: One metabolite can modulate the activity or bioavailability of another. Studies could assess if other lichen compounds enhance the stability or cellular uptake of this compound, thereby increasing its potency. The use of lichen-derived metabolites in combination could also potentially reduce reliance on synthetic chemicals in applications like heritage conservation herts.ac.uk.

Development of Sustainable Production Methods

The natural production of lichen metabolites is slow, as lichens are among the slowest-growing organisms mdpi.com. Harvesting from the wild is not a viable or sustainable source for large-scale production. Therefore, developing alternative, sustainable production methods is critical for future research and commercialization.

Promising avenues include:

Lichen Biont Culturing: Axenic cultivation of the fungal partner (mycobiont) of the lichen is a well-established method for producing lichen substances. Research has shown that immobilized lichen cells can produce precursors to complex depsidones like fumarprotocetraric acid, such as protocetraric and hypoprotocetraric acids, when cultured under specific conditions researchgate.netscispace.com. Optimizing culture conditions (e.g., media composition, elicitors) for the mycobiont responsible for this compound synthesis could lead to a scalable production platform.

Metabolic Engineering and Synthetic Biology: Modern biotechnology offers powerful tools for producing natural products in microbial hosts. This involves identifying the biosynthetic gene cluster for this compound and expressing it in a fast-growing, genetically tractable organism like Escherichia coli or Saccharomyces cerevisiae. Such approaches are being developed for the sustainable production of other complex molecules and industrial chemicals like adipic acid and succinic acid nih.govmdpi.comrsc.orgresearchgate.net. This strategy would provide a reliable and environmentally friendly supply of the compound.

Computational Modeling for Drug Discovery and Optimization

In silico or computational methods are integral to modern drug discovery, offering a way to accelerate research and reduce costs mdpi.comnih.gov. These approaches can be applied to this compound to guide experimental work and design new, more potent derivatives.

Key computational strategies include:

Molecular Docking and Virtual Screening: These techniques can be used to predict how this compound interacts with specific protein targets mdpi.combeilstein-journals.org. By docking the structure of this compound into the binding sites of known enzymes or receptors associated with cancer or inflammation, researchers can identify its most likely molecular targets and elucidate its mechanism of action mdpi.com. This approach can also be used to screen large virtual libraries of compounds to find other molecules with similar binding properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity researchgate.net. By developing a QSAR model for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized analogues. This allows for the rational design of molecules with optimized potency and improved pharmacokinetic properties nih.gov.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect researchgate.net. A pharmacophore model based on this compound can be used to design novel molecules that retain the key features for activity but have different core structures, potentially leading to new chemical classes of therapeutic agents rsc.org.

Q & A

Q. What are the standard methods for isolating hypoprotocetraric acid from lichen species, and how can purity be validated?

this compound is typically extracted using sequential solvent extraction (e.g., acetone, methanol) followed by chromatographic separation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purity validation requires dual confirmation using spectroscopic techniques (e.g., NMR for structural elucidation) and mass spectrometry (MS) for molecular weight verification. Researchers should adhere to NIH guidelines for reporting experimental conditions, including solvent ratios, temperature, and instrumentation parameters to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation, complemented by Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. High-resolution mass spectrometry (HR-MS) provides accurate molecular mass data. To minimize artifacts, ensure samples are free of moisture and dissolved in deuterated solvents. Cross-referencing spectral data with published libraries (e.g., Natural Products Atlas) is critical .

Q. How can researchers design experiments to assess this compound’s bioactivity against microbial pathogens?

Use standardized antimicrobial assays such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., amphotericin B for fungi) and negative controls (solvent-only). Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to account for variability. Pre-screen lichen extracts to rule out matrix interference .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported spectral data (e.g., NMR, MS) of this compound across studies?

Contradictions often arise from impurities, solvent artifacts, or instrument calibration errors. Address these by:

- Repurifying samples using preparative HPLC.

- Repeating analyses under standardized conditions (e.g., same NMR field strength, solvent system).

- Cross-validating with alternative techniques (e.g., X-ray crystallography if crystals are obtainable). Systematic reviews of existing literature can identify common pitfalls, such as misassignment of proton signals .

Q. What methodological considerations are critical when synthesizing this compound derivatives to enhance bioavailability?

Focus on regioselective modifications (e.g., esterification of carboxyl groups) while preserving the core depsidone structure. Use computational tools (e.g., molecular docking) to predict binding affinity before synthesis. Validate derivative stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and assess solubility using shake-flask methods. Document synthetic yields and side products rigorously .

Q. How can systematic review methodologies be applied to evaluate the ecological roles of this compound in lichen symbiosis?

Adopt a scoping review framework (Arksey & O’Malley, 2005) to map evidence across disciplines (ecology, biochemistry). Key steps:

- Define inclusion criteria (e.g., studies linking this compound to UV protection or metal chelation).

- Extract data into a matrix comparing lichen species, environmental stressors, and bioactivity endpoints.

- Consult domain experts to validate interpretations and identify research gaps. This approach reconciles fragmented findings and highlights mechanistic hypotheses for experimental validation .

Data Presentation and Reproducibility

Q. How should researchers present contradictory bioactivity data in this compound studies to ensure clarity?

Use comparative tables to juxtapose conflicting results, highlighting variables such as:

| Study | Lichen Source | Assay Type | Concentration Tested | Observed Activity |

|---|---|---|---|---|

| A | Parmelia sp. | MIC | 50 µg/mL | No inhibition |

| B | Cladonia sp. | Disk diffusion | 100 µg/mL | Zone: 8 mm |

| Discuss potential confounders (e.g., extraction method, microbial strains) and recommend harmonized protocols . |

Q. What steps ensure reproducibility in this compound research?

- Publish raw spectral data (NMR, MS) in supplementary materials.

- Detail lichen voucher specimen identifiers and collection localities.

- Disclose instrument calibration protocols and software versions (e.g., MestReNova for NMR processing). Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.